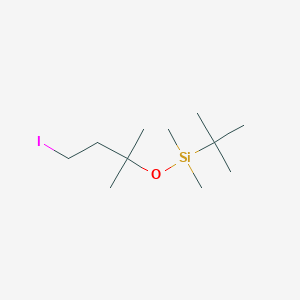

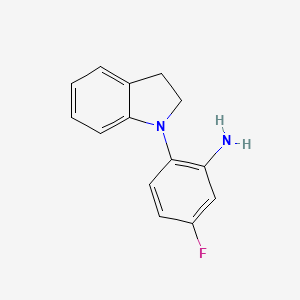

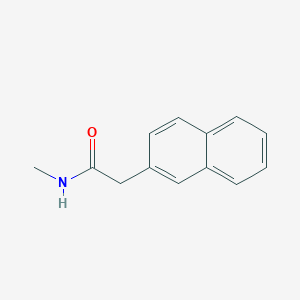

![molecular formula C14H15NO2 B1317729 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 827342-36-9](/img/structure/B1317729.png)

4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

概要

説明

“4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the CAS Number: 827342-36-9. It has a molecular weight of 229.28 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of study in the field of organic chemistry. For instance, the reaction of 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 3-acetylcoumarins led to the formation of a new series of 1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-ones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-6,8H,7H2,1-3H3 .

Chemical Reactions Analysis

The presence of several reaction centers in 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones allows this structure to be combined with various pharmacophores .

科学的研究の応用

Anticoagulant Development

This compound has been studied for its potential as an anticoagulant . Researchers have synthesized derivatives of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and evaluated their ability to inhibit blood coagulation factors Xa and XIa . These studies are crucial as they contribute to the development of new anticoagulant drugs, which are essential for preventing thrombosis and treating cardiovascular diseases.

Synthesis of Biologically Active Substances

Derivatives of this compound serve as intermediates in the synthesis of biologically active substances . The presence of multiple reaction centers allows for the combination with various pharmacophores, leading to the creation of molecules with dual or multiple activities, which is a significant area of interest in medicinal chemistry.

Coumarin Hybrid Structures

The integration of a coumarin fragment into the molecule of biologically active compounds, including those based on 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, can lead to a decrease in toxicity . This synthesis strategy is beneficial for designing safer pharmaceutical agents, particularly in the realm of anticoagulants where coumarin motifs are prevalent.

Antibacterial and Antitumor Agents

Some derivatives of this compound have shown promise as antibacterial and antitumor agents . This is significant for the pharmaceutical industry as it opens up new avenues for the treatment of infections and cancer, highlighting the compound’s versatility in drug design.

Treatment of Chronic Conditions

The compound’s derivatives have also been explored for their potential in treating chronic conditions such as diabetes , asthma , and obesity . This research is vital for developing new therapeutic options for these widespread health issues.

Neurological Applications

There is interest in the compound’s derivatives for neurological applications, including the treatment of epilepsy . By affecting certain physiological pathways, these derivatives could offer new solutions for managing neurological disorders.

作用機序

Target of Action

The primary targets of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when blood vessels are injured .

Mode of Action

The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This inhibition can suppress thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockages in the circulatory system .

Biochemical Pathways

The compound affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot . By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombotic events .

Result of Action

The inhibition of factors Xa and XIa by 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione results in a reduced risk of thrombosis . This can be particularly beneficial in conditions where there is an increased risk of blood clot formation, such as cardiovascular diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other substances can affect the compound’s interaction with its targets and its overall effectiveness.

Safety and Hazards

将来の方向性

The design of molecules, which include heterocyclic fragments connected to each other directly or through spacers (fused or linear), is one of the rapidly developing areas of organic synthesis . The introduction of a coumarin fragment into the molecule of a biologically active compound leads to a decrease in its toxicity , which is an undoubted advantage in drug design. Therefore, the future directions in the study of this compound could involve the synthesis of new hybrid structures containing a coumarin and 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolinone fragments .

特性

IUPAC Name |

9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDZCUAXADGLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C3=C1C=CC=C3C(=O)C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585912 | |

| Record name | 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

CAS RN |

827342-36-9 | |

| Record name | 4,4,6-Trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of gem-dimethyl groups affect the oxidation of 4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives?

A1: Research indicates that the presence of gem-dimethyl groups at the second position of the hydroquinoline cycle in these compounds does not hinder the oxidation process []. Despite their size, the gem-dimethyl groups do not exert a significant steric effect on the reaction. The oxidation proceeds similarly to isatin, involving the opening of the pyrrole-1,2-dione fragment followed by decarboxylation, ultimately leading to the formation of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids or 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids depending on the starting material [].

Q2: What spectroscopic techniques were used to confirm the structure of the synthesized 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids?

A2: The study employed both ¹H NMR and ¹³C NMR spectroscopy to elucidate the structures of the synthesized compounds []. These techniques provided detailed information about the hydrogen and carbon environments within the molecules, confirming the structural assignments. Additionally, mass spectrometry and elemental analysis were employed to further validate the identity and purity of the synthesized compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

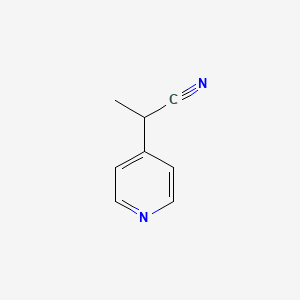

![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)

![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)